(Rac)-Zevaquenabant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H21ClF3N5O2S |

|---|---|

Molecular Weight |

548.0 g/mol |

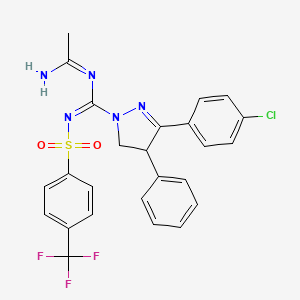

IUPAC Name |

(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |

InChI |

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) |

InChI Key |

NLXIJZHFEOSWPU-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |

Canonical SMILES |

CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Zevaquenabant: A Technical Guide to its Dual-Target Mechanism of Action

(Rac)-Zevaquenabant (also known as MRI-1867) is a peripherally restricted, orally bioavailable small molecule that exhibits a novel dual-target mechanism of action. It functions as both an inverse agonist for the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). This unique pharmacological profile positions it as a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including liver fibrosis, idiopathic pulmonary fibrosis, and chronic kidney disease. Its design specifically aims to mitigate the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists.

This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

This compound's therapeutic effects stem from its simultaneous modulation of two distinct and critical pathways involved in inflammation and fibrosis: the endocannabinoid system and the nitric oxide signaling pathway.

Cannabinoid Receptor 1 (CB1R) Inverse Agonism

The endocannabinoid system, primarily through the CB1R, is a key regulator of metabolism and is implicated in the pathophysiology of various diseases. While CB1R activation can have therapeutic benefits, its overactivation in peripheral tissues is associated with the progression of fibrosis and metabolic disorders.

This compound acts as an inverse agonist at the CB1R. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the constitutively active CB1R, Zevaquenabant reduces the basal level of receptor signaling. This action effectively dampens the downstream signaling cascades that promote fibrogenesis.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically expressed in response to pro-inflammatory stimuli. The excessive production of nitric oxide (NO) by iNOS contributes to oxidative stress, inflammation, and tissue damage, all of which are key drivers of fibrosis.

This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of excess NO in pathological conditions. This inhibition helps to alleviate the inflammatory environment and protect tissues from further damage.

The dual action of inhibiting both CB1R and iNOS provides a synergistic approach to combating fibrosis, addressing two key pathways simultaneously.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 5.7 nM | CB1R | Radioligand Binding | [1] |

No specific IC50 value for the inhibition of iNOS by this compound has been publicly disclosed in the reviewed literature. However, its inhibitory activity has been demonstrated in functional assays.

| Study Type | Animal Model | Compound | Dose | Duration | Key Findings | Reference |

| In Vivo Liver Fibrosis | CCl4-induced fibrosis in mice | MRI-1867 | 3 mg/kg/day | 4 weeks | Significant reduction in liver fibrosis |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the characterization of this compound.

CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radiolabeled CB1R agonist or antagonist with high affinity, such as [3H]CP-55,940, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

iNOS Inhibition Assay

Objective: To determine the inhibitory potency of this compound on iNOS activity.

Methodology:

-

Enzyme Source: Recombinant human or murine iNOS is used as the enzyme source.

-

Substrate: The natural substrate for iNOS, L-arginine, is provided in the reaction mixture.

-

Assay Principle: The activity of iNOS is typically measured by monitoring the conversion of L-arginine to L-citrulline and nitric oxide (NO). A common method involves the use of [3H]L-arginine and quantifying the formation of [3H]L-citrulline.

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate to initiate the reaction.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

Separation and Detection: The product ([3H]L-citrulline) is separated from the substrate ([3H]L-arginine) using cation-exchange chromatography. The amount of product formed is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of iNOS activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of liver fibrosis.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4 (e.g., 0.5-1.0 mL/kg body weight, diluted in corn oil) twice weekly for a period of 4-8 weeks.

-

Treatment: this compound (formulated for oral or i.p. administration) is administered daily at a specified dose (e.g., 3 mg/kg) for the duration of the CCl4 treatment. A vehicle control group receives the formulation without the active compound.

-

Endpoint Analysis:

-

Histology: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis. The fibrotic area is typically quantified as a percentage of the total liver area using image analysis software.

-

Gene Expression: RNA is extracted from liver tissue, and the expression of key pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1, Tgfb1) is quantified using quantitative real-time PCR (qPCR).

-

Protein Expression: The protein levels of fibrotic markers, such as α-smooth muscle actin (α-SMA), are assessed by Western blotting or immunohistochemistry.

-

Biochemical Markers: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess liver damage.

-

This comprehensive guide elucidates the multifaceted mechanism of action of this compound, providing a foundation for further research and development of this promising therapeutic agent. The dual inhibition of CB1R and iNOS represents a rational and innovative approach to treating complex diseases driven by fibrosis and inflammation.

References

(Rac)-Zevaquenabant: A Dual-Target Inhibitor of CB1R and iNOS

(Rac)-Zevaquenabant , also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target antagonist that exhibits high affinity for the cannabinoid receptor type 1 (CB1R) and inhibitory activity against inducible nitric oxide synthase (iNOS).[1][2][3] Developed as a potential therapeutic for fibrotic diseases and metabolic disorders, its mechanism of action involves the simultaneous blockade of these two key signaling pathways.[4][5] The S-enantiomer, Zevaquenabant ((S)-MRI-1867), is the more pharmacologically active form.[2] This technical guide provides an in-depth overview of the targets of this compound, detailing its quantitative interaction, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound and its enantiomers has been quantified through various in vitro assays. The following table summarizes the key quantitative data for its interaction with its primary targets.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound (Compound 6b) | Human CB1R | Radioligand Binding ([³H]CP55,940) | Kᵢ | 5.7 nM | [1] |

| Zevaquenabant ((S)-MRI-1867) | Human CB1R | Radioligand Binding ([³H]SR141716A) | Kᵢ | 2.4 nM | [6] |

| (R)-enantiomer | Human CB1R | Radioligand Binding ([³H]SR141716A) | Kᵢ | 38.2 nM | [6] |

| Zevaquenabant ((S)-MRI-1867) | Murine iNOS | Griess Assay (LPS-stimulated RAW 264.7 cells) | % Inhibition @ 10 µM | ~60% | [6] |

| Zevaquenabant ((S)-MRI-1867) | CB1R | GTPγS Binding Assay | Functional Activity | Inverse Agonist | [6] |

Experimental Protocols

The characterization of this compound's activity on its targets involves several key experimental methodologies. The protocols for these assays are detailed below.

Cannabinoid Receptor Type 1 (CB1R) Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) or from mouse brain tissue. Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

-

Competitive Binding: A constant concentration of a radiolabeled CB1R ligand, such as [³H]CP55,940 or [³H]SR141716A, is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)

This cell-based assay measures the ability of this compound to inhibit the production of nitric oxide by iNOS in stimulated macrophage cells.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

-

Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

-

Compound Treatment: The stimulated cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for iNOS expression and nitric oxide production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant is measured using the Griess reagent system.[8][9] This involves a two-step diazotization reaction that results in a colored azo compound.

-

Quantification: The absorbance of the colored product is measured spectrophotometrically (e.g., at 540-570 nm). A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the vehicle-treated control wells.

CB1R Functional Assay (GTPγS Binding Assay)

This assay determines the functional activity of this compound at the CB1 receptor, specifically its ability to act as an inverse agonist. Inverse agonists inhibit the basal, ligand-independent activity of a receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing CB1R or from brain tissue are prepared as described for the radioligand binding assay.

-

Assay Reaction: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of this compound.

-

G-protein Activation: In the absence of an agonist, some G-protein-coupled receptors, including CB1R, exhibit a basal level of G-protein activation. Inverse agonists reduce this basal activity. Agonists, on the other hand, stimulate the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Separation and Quantification: The bound [³⁵S]GTPγS is separated from the free form by rapid filtration, and the radioactivity is quantified by liquid scintillation counting.[10][11]

-

Data Analysis: The data are analyzed to determine the effect of this compound on the basal [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonist activity.

Signaling Pathways and Experimental Workflows

The dual-target nature of this compound allows it to modulate multiple downstream signaling pathways implicated in fibrosis and metabolic regulation.

CB1R Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its binding inhibits the constitutive activity of the receptor, thereby reducing the activation of downstream signaling cascades.

Caption: CB1R inverse agonism by this compound.

iNOS Signaling Pathway in Fibrosis

In pathological conditions like liver fibrosis, iNOS is upregulated in response to pro-inflammatory stimuli. The resulting overproduction of nitric oxide contributes to tissue damage and the activation of fibrogenic pathways. This compound directly inhibits iNOS activity, thereby mitigating these effects.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]

- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]

- 4. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]

- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

The Peripherally Selective Cannabinoid CB1 Receptor Antagonist: An In-Depth Technical Guide to (Rac)-Zevaquenabant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peripheral selectivity of (Rac)-Zevaquenabant, a novel dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). By elucidating its binding affinities, functional activities, and the experimental methodologies used for its characterization, this document serves as a critical resource for professionals engaged in the research and development of next-generation therapeutics for metabolic and fibrotic diseases.

Introduction: The Rationale for Peripheral CB1R Antagonism

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, appetite, and metabolism. While first-generation CB1R antagonists like rimonabant demonstrated significant efficacy in treating obesity and related metabolic disorders, their clinical development was halted due to severe neuropsychiatric side effects, including anxiety and depression. These adverse effects were a direct consequence of the drugs crossing the blood-brain barrier and acting on CB1 receptors within the central nervous system (CNS).

This challenge spurred the development of peripherally restricted CB1R antagonists, designed to selectively target CB1 receptors in peripheral tissues such as the liver, adipose tissue, and muscle, while minimizing brain penetration. This compound (also known as (Rac)-MRI-1867) and its more active S-enantiomer, Zevaquenabant ((S)-MRI-1867 or INV-101), represent a third generation of these compounds. Their unique dual-action mechanism, targeting both CB1R and iNOS, offers a promising therapeutic strategy for a range of conditions, including liver fibrosis, chronic kidney disease, and metabolic syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds, providing a clear comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) |

| This compound | CB1 | - | 5.7[1][2][3] | - |

| (S)-MRI-1867 (Zevaquenabant) | CB1 | Human | 2.3[4] | >500-fold |

| (S)-MRI-1867 (Zevaquenabant) | CB2 | Human | >1000 | - |

| (S)-MRI-1891 | CB1 | Human | Subnanomolar[5][6] | >2000-fold[5][6] |

| (S)-MRI-1891 | CB2 | Human | >1000 | - |

Table 2: Functional Activity

| Compound | Assay | Target | IC50 | Notes |

| (S)-MRI-1867 (Zevaquenabant) | GTPγS Binding | CB1R | 40 nM[4] | Inverse agonist activity observed. |

| (S)-MRI-1891 | GTPγS Binding | CB1R | 6 nM[5][6] | Demonstrates biased antagonism. |

| (S)-MRI-1891 | β-arrestin Recruitment | CB1R | 21 pM[5][6] | Highly potent in inhibiting β-arrestin pathway. |

| (S)-MRI-1867 (Zevaquenabant) | iNOS Inhibition | iNOS | 1-10 µM (qualitative) | Concentration-dependent inhibition observed in this range. A specific IC50 value is not available in the reviewed literature. |

Table 3: In Vivo Peripheral Selectivity

| Compound | Parameter | Species | Value | Indication |

| (S)-MRI-1867 (Zevaquenabant) | Brain/Plasma Ratio | Mouse | ~0.03 | Low brain penetration. |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound's peripheral selectivity.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is a synthesized representation of standard methods used to determine the binding affinity of compounds to cannabinoid receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: A high concentration of a non-labeled, potent cannabinoid ligand (e.g., WIN 55,212-2).

-

Test compound: this compound at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol outlines a common method to assess the functional activity of a compound as an agonist, antagonist, or inverse agonist at G-protein coupled receptors like CB1.

Objective: To determine the functional effect of this compound on CB1 receptor signaling.

Materials:

-

Membrane preparations from cells or tissues expressing the CB1 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

CB1 receptor agonist (e.g., CP55,940).

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with the test compound (for antagonist/inverse agonist testing) or vehicle in the assay buffer containing GDP for 15-30 minutes at 30°C.

-

Stimulation (for antagonist testing): Add the CB1 receptor agonist to the wells designated for antagonist testing.

-

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

Data Analysis:

-

For agonist activity, an increase in [35S]GTPγS binding compared to baseline indicates agonism.

-

For antagonist activity, a decrease in the agonist-stimulated [35S]GTPγS binding indicates antagonism.

-

For inverse agonist activity, a decrease in the basal [35S]GTPγS binding (in the absence of an agonist) indicates inverse agonism.[4]

-

Calculate EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values from concentration-response curves.

-

In Vivo Assessment of Peripheral Selectivity

A combination of pharmacokinetic and pharmacodynamic studies is used to confirm the peripheral selectivity of a compound.

Objective: To determine the brain-to-plasma concentration ratio of this compound.

Procedure:

-

Administer this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

-

At various time points after administration, collect blood and brain tissue samples.

-

Process the blood to obtain plasma. Homogenize the brain tissue.

-

Extract the drug from both plasma and brain homogenates.

-

Quantify the concentration of this compound in both matrices using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculate the brain/plasma concentration ratio. A low ratio (typically < 0.1) is indicative of poor blood-brain barrier penetration.

Objective: To assess the lack of central CB1R-mediated effects.

Procedure:

-

Administer this compound or a brain-penetrant CB1R antagonist (positive control, e.g., rimonabant) to rodents.

-

Observe and quantify the four classic signs of central cannabinoid activity (the "tetrad"): hypomotility, catalepsy, analgesia, and hypothermia.

-

A peripherally restricted antagonist is not expected to produce these central effects.

Objective: To confirm engagement of peripheral CB1 receptors.

Procedure:

-

Administer a CB1 agonist (e.g., anandamide) to rodents to induce a decrease in gastrointestinal motility.

-

Co-administer this compound with the agonist.

-

After a set time, administer a charcoal meal orally.

-

After another set time, euthanize the animals and measure the distance the charcoal has traveled through the small intestine.

-

A peripherally active antagonist will block the agonist-induced decrease in motility, demonstrating its action on peripheral CB1 receptors in the gut.[6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the peripheral selectivity of this compound.

Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Determining Peripheral Selectivity.

Caption: Logical Relationship of Peripheral Restriction and Therapeutic Window.

Conclusion

This compound and its enantiomer Zevaquenabant are promising, peripherally selective CB1 receptor antagonists with the added benefit of iNOS inhibition. The data presented in this guide demonstrate their high affinity and selectivity for the CB1 receptor, coupled with low brain penetrance, which is a critical feature for avoiding the adverse CNS effects that plagued earlier generations of CB1R-targeting drugs. The detailed experimental protocols provide a framework for the continued investigation and development of this and other peripherally acting compounds. The dual-target mechanism of Zevaquenabant offers a novel and potentially more effective therapeutic approach for complex diseases such as fibrosis and metabolic syndrome. Further research into the clinical applications of Zevaquenabant is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-MRI-1867: A Technical Guide to a Dual-Target Inhibitor for Fibrotic Diseases

(Rac)-MRI-1867 , also known as Zevaquenabant , is a novel, peripherally restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual-target mechanism of action positions it as a promising therapeutic candidate for liver fibrosis and other fibrotic conditions.[1][3] The more active enantiomer of this racemic mixture is the (S)-enantiomer.[1] This guide provides a comprehensive overview of its chemical structure, properties, and the experimental data supporting its development.

Chemical Structure and Physicochemical Properties

(Rac)-MRI-1867 is a complex synthetic molecule with the chemical formula C₂₅H₂₁ClF₃N₅O₂S.[4] Its design as a peripherally restricted agent is crucial for avoiding the neuropsychiatric side effects associated with earlier, brain-penetrant CB1R antagonists.[3][5] This is achieved in part by an increased polar surface area compared to brain-penetrant predecessors.[3]

| Property | Value | Reference |

| IUPAC Name | (4S)-3-(4-chlorophenyl)-4-phenyl-N'-[(4-trifluoromethyl)phenyl]sulfonyl-4,5-dihydro-1H-pyrazole-1-carboximidoyl-acetamidine | [3] (structure-based) |

| Synonyms | (Rac)-Zevaquenabant, Compound 6b | [6][7] |

| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [4] |

| Molecular Weight | 547.98 g/mol | [4] |

| CAS Number | 1610420-28-4 | [4] |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

Pharmacological Properties and Quantitative Data

(Rac)-MRI-1867 demonstrates high affinity for the CB1 receptor and potent inhibition of iNOS. Its pharmacokinetic profile is characterized by good oral bioavailability and restricted brain penetration.[2][3]

In Vitro Activity

| Parameter | Target | Value | Species | Assay | Reference |

| Kᵢ | CB1R | 5.7 nM | - | Radioligand Binding Assay | [4][6] |

| Kᵢ | CB1R | 2.3 nM | Human | Radioligand Binding Assay (for (-)-MRI-1867) | [3] |

| Selectivity | CB2R vs CB1R | > 435-fold | Human | Radioligand Binding Assay (for (-)-MRI-1867) | [3] |

| IC₅₀ | CB1R | 40 nM | - | GTPγS Functional Assay (for (-)-MRI-1867) | [3] |

| IC₅₀ | iNOS | 1-10 µM | Mouse | Enzyme Activity Assay | [3] |

| IC₅₀ | hERG | 5.1 µM | Human | Patch Clamp Assay | [8] |

Pharmacokinetic Properties

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 81% | Rat | Oral Gavage | [3] |

| Oral Bioavailability | 87% | - | Oral | [2] |

| Plasma t₁/₂ | ~4 hours | Mouse, Rat | Oral | [3] |

| Brain/Plasma Ratio | ~0.03 | - | Oral | [2] |

| Microsomal Stability | 46-62% remaining after 1 hr | Mouse, Rat, Human | - | [3] |

Mechanism of Action and Signaling Pathways

(Rac)-MRI-1867 exerts its anti-fibrotic effects by concurrently blocking two key pathways implicated in the progression of liver fibrosis. The inhibition of CB1R and iNOS leads to a reduction in pro-inflammatory and pro-fibrotic signaling.[3] The dual inhibition provides a synergistic effect, targeting pathways that are not addressed by single-target agents.[2][3]

Caption: Mechanism of (Rac)-MRI-1867 in inhibiting liver fibrosis.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of (Rac)-MRI-1867.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of (Rac)-MRI-1867 to the CB1 receptor.

-

Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor.[3]

-

Radioligand: [³H]-CP55940.[3]

-

Procedure:

-

Cell membranes (3-20 µg protein) are incubated in a 96-well plate.[9]

-

Increasing concentrations of unlabeled (Rac)-MRI-1867 are added to compete with a fixed concentration of [³H]-CP55940 (e.g., 1 nM).[3]

-

The mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.[9]

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[9]

-

The filters are washed with ice-cold buffer.[9]

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.[9]

-

-

Data Analysis: The concentration of (Rac)-MRI-1867 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[3]

iNOS Activity Assay

This assay measures the inhibitory effect of (Rac)-MRI-1867 on iNOS enzyme activity.

-

Source: Cell-free extracts from RAW 264.7 mouse macrophage cells.[3]

-

Induction: iNOS expression is induced by treating the cells with lipopolysaccharide (LPS) (50 ng/mL) and γ-interferon (10 ng/mL) for 24 hours.[3]

-

Procedure:

-

RAW 264.7 cells are cultured and stimulated to express iNOS.[10]

-

Cells are lysed, and the supernatant containing the iNOS enzyme is collected.[11]

-

The cell extract is incubated with L-arginine (the substrate for iNOS) and various concentrations of (Rac)-MRI-1867.

-

The production of nitric oxide (NO) is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.[12]

-

-

Data Analysis: The concentration of (Rac)-MRI-1867 that inhibits 50% of iNOS activity (IC₅₀) is calculated.

Murine Models of Liver Fibrosis

(Rac)-MRI-1867 has been evaluated in two primary mouse models of liver fibrosis.

-

Bile Duct Ligation (BDL) Model:

-

Induction: Male C57BL/6 mice undergo a surgical procedure where the common bile duct is double-ligated with surgical sutures.[13][14] This obstruction of bile flow leads to cholestatic liver injury and subsequent fibrosis.[13]

-

Treatment: (Rac)-MRI-1867 (e.g., 3 mg/kg/day) or vehicle is administered daily by oral gavage.[3]

-

Assessment: After a defined period (e.g., 2 weeks), animals are sacrificed. Livers are collected for histological analysis (Sirius Red staining for collagen) and biochemical analysis (hydroxyproline content to quantify collagen).[3][14]

-

-

Carbon Tetrachloride (CCl₄) Model:

-

Induction: Mice receive intraperitoneal injections of CCl₄ (e.g., 0.2-1.0 ml/kg in olive oil) two to three times per week for several weeks (e.g., 4-11 weeks) to induce chronic liver injury and fibrosis.[15][16][17]

-

Treatment: Concurrent with CCl₄ administration, mice are treated daily with (Rac)-MRI-1867 or vehicle via oral gavage.[3]

-

Assessment: Similar to the BDL model, liver fibrosis is assessed through histology and hydroxyproline content.[16][18]

-

Caption: Workflow for evaluating (Rac)-MRI-1867 in a mouse model.

Conclusion

(Rac)-MRI-1867 is a potent, orally bioavailable, and peripherally restricted dual inhibitor of CB1R and iNOS. Preclinical data strongly support its anti-fibrotic efficacy in established models of liver disease. Its ability to target two distinct, yet complementary, pathways in the pathogenesis of fibrosis highlights its potential as a novel therapeutic agent for patients with chronic liver diseases and potentially other fibrotic conditions. Further clinical development is warranted to establish its safety and efficacy in humans.

References

- 1. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]

- 15. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 17. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

- 18. scantox.com [scantox.com]

Pharmacological Profile of (Rac)-Zevaquenabant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Zevaquenabant, also known as MRI-1867, is a novel, peripherally restricted small molecule that exhibits a unique dual pharmacological action as a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). This dual mechanism of action positions Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, inhibitory activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating metabolism and fibrotic processes. Similarly, the overexpression of iNOS and the subsequent increase in nitric oxide production are implicated in the pathophysiology of various inflammatory and fibrotic diseases. This compound has been designed to simultaneously target these two key pathways, offering a potentially synergistic therapeutic effect while minimizing central nervous system side effects due to its peripheral restriction.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with its primary targets.

Table 1: Receptor Binding Affinity

| Target | Parameter | Value (nM) |

| Cannabinoid Receptor 1 (CB1R) | Kᵢ | 5.7[2] |

Table 2: Enzyme Inhibition

| Target | Parameter | Value (µM) |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition Range | 1 - 10[3] |

Note: A specific IC₅₀ value for iNOS inhibition is not yet publicly available. The provided range is based on in vitro cell-free extract assays.

Signaling Pathways

This compound's dual-action mechanism involves the modulation of two distinct signaling pathways.

CB1 Receptor Inverse Agonism

As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the binding of endogenous agonists like anandamide and 2-arachidonoylglycerol but also reduces the basal, constitutive activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gαi/o). Inverse agonism by Zevaquenabant leads to the inhibition of downstream signaling cascades.

iNOS Inhibition

Inducible nitric oxide synthase is an enzyme that is typically expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Once expressed, iNOS produces large amounts of nitric oxide (NO) from L-arginine. Excessive NO production can contribute to tissue damage and fibrosis. This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

CB1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound for the CB1 receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human CB1 receptor.

Materials:

-

Human CB1 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells)

-

[³H]CP-55,940 (radioligand)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4

-

This compound (test compound)

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Mixture: In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.

-

50 µL of [³H]CP-55,940 (at a final concentration close to its K₋d).

-

100 µL of cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its equilibrium dissociation constant.

-

iNOS Activity Assay

This protocol describes a general method to assess the inhibitory effect of a compound on iNOS activity by measuring the conversion of L-arginine to L-citrulline.

Objective: To determine the in vitro inhibitory activity of this compound on iNOS.

Materials:

-

RAW 264.7 macrophage cell lysate (as a source of iNOS) or purified iNOS enzyme.

-

LPS and IFN-γ (for inducing iNOS expression in RAW 264.7 cells).

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH₄.

-

[¹⁴C]L-arginine (substrate).

-

Cofactor solution: NADPH, FAD, FMN, and calmodulin.

-

This compound (test compound).

-

Positive control inhibitor (e.g., L-NAME).

-

Dowex AG 50W-X8 resin (Na⁺ form).

-

Scintillation cocktail and counter.

Procedure:

-

iNOS Induction (if using cell lysate): Treat RAW 264.7 cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for 18-24 hours to induce iNOS expression. Prepare a cell lysate.

-

Reaction Mixture: In microcentrifuge tubes, prepare the reaction mixture containing:

-

Assay buffer.

-

Cofactor solution.

-

This compound at various concentrations or positive/negative controls.

-

iNOS-containing cell lysate or purified enzyme.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]L-arginine.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., 1 M HEPES, pH 5.5, containing 10 mM EDTA).

-

Separation of [¹⁴C]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. [¹⁴C]L-arginine will bind to the resin, while [¹⁴C]L-citrulline will be in the eluate.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity to quantify the amount of [¹⁴C]L-citrulline formed.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a promising peripherally restricted, dual-target inhibitor of CB1R and iNOS. Its potent inverse agonism at the CB1 receptor and inhibitory activity against iNOS provide a strong rationale for its development in the treatment of fibrotic diseases and metabolic disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar molecules. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

(Rac)-Zevaquenabant: A Technical Guide for Liver Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Zevaquenabant (also known as MRI-1867), a peripherally restricted dual-target antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), for the investigation of liver fibrosis.[1][2] This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a third-generation CB1R antagonist designed for peripheral selectivity, thereby minimizing the centrally-mediated side effects observed with earlier antagonists.[3] It functions as an inverse agonist at the CB1R and an inhibitor of iNOS, both of which are implicated in the pathogenesis of liver fibrosis.[3] The endocannabinoid system, particularly through CB1R activation on hepatic stellate cells (HSCs) and other cell types, is known to promote fibrogenesis.[4][5][6][7] Upregulation of iNOS also contributes to the inflammatory and fibrotic processes in the liver.[8][9] By simultaneously blocking these two pathways, Zevaquenabant offers a targeted approach to mitigate liver fibrosis.[2]

Signaling Pathway of this compound in Liver Fibrosis

Caption: Mechanism of action of this compound in inhibiting liver fibrosis.

Preclinical Efficacy Data

Preclinical studies have demonstrated the potent anti-fibrotic effects of this compound in murine models of liver fibrosis. The following tables summarize the key quantitative findings from a study utilizing bile duct ligation (BDL) and carbon tetrachloride (CCl4) induced fibrosis models, comparing Zevaquenabant (MRI-1867) with the first-generation CB1R antagonist, Rimonabant.[2]

Table 1: Effect of this compound on Biliary Fibrosis Progression (BDL Model)

| Treatment Group (3 mg/kg/day) | Fibrosis Area (% Sirius Red Staining) | Hydroxyproline Content (µg/g liver) |

| Sham Control | ~1% | ~100 |

| BDL + Vehicle | ~6.5% | ~450 |

| BDL + Rimonabant | ~4.5% | ~300 |

| BDL + this compound (MRI-1867) | ~3% | ~225 |

| Data are approximated from graphical representations in Cinar, R. et al., 2016.[2] |

Table 2: Effect of this compound on Hepatocellular Fibrosis (CCl4 Model)

| Treatment Group (3 mg/kg/day) | Fibrosis Area (% Sirius Red Staining) | Hydroxyproline Content (µg/g liver) |

| Control | Not reported | ~100 |

| CCl4 + Vehicle | ~3.5% | ~350 |

| CCl4 + Rimonabant | ~2.5% | ~250 |

| CCl4 + this compound (MRI-1867) | ~1.5% | ~175 |

| Data are approximated from graphical representations in Cinar, R. et al., 2016.[2] |

Experimental Protocols

This section details a generalized methodology for evaluating the anti-fibrotic potential of a compound like this compound in a preclinical setting, based on established liver fibrosis models.[1][2][10][11]

Murine Model of CCl4-Induced Liver Fibrosis

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Fibrosis Induction:

-

Treatment Administration:

-

Prepare this compound for oral gavage. A typical vehicle could be a solution of 1% carboxymethylcellulose.

-

Randomize mice into treatment groups (e.g., Vehicle control, Zevaquenabant low dose, Zevaquenabant high dose).

-

Administer the compound daily via oral gavage, starting either concurrently with CCl4 induction (prevention model) or after the fibrosis is established (reversal model).[12] A dosage of 3 mg/kg/day has been shown to be effective.[2]

-

-

Endpoint and Sample Collection:

-

At the end of the treatment period, euthanize the animals.

-

Collect blood samples via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).

-

Perfuse the liver with saline and harvest the entire organ.

-

-

Fibrosis Assessment:

-

Histological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut sections (e.g., 5 µm).

-

Stain sections with Sirius Red to visualize collagen deposition.[2]

-

Quantify the fibrotic area using digital image analysis software.

-

-

Biochemical Analysis:

-

Freeze a portion of the liver in liquid nitrogen for biochemical assays.

-

Measure the hydroxyproline content, a key component of collagen, as a quantitative marker of fibrosis.[2] This typically involves acid hydrolysis of the liver tissue followed by a colorimetric assay.

-

-

Gene Expression Analysis:

-

Isolate RNA from a frozen liver sample.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), and Tgf-β1.[2]

-

-

Experimental Workflow Diagram

Caption: Workflow for a preclinical study of this compound in a CCl4-induced liver fibrosis model.

References

- 1. researchgate.net [researchgate.net]

- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZEB1 regulates the activation of hepatic stellate cells through Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevated Levels of Endocannabinoids in Chronic Hepatitis C May Modulate Cellular Immune Response and Hepatic Stellate Cell Activation [mdpi.com]

- 5. plataformamedia.com [plataformamedia.com]

- 6. Monopar Therapeutics Reports Third Quarter 2025 Financial Results and Recent Developments | INN [investingnews.com]

- 7. Monopar Presents New Data and Analyses on Rapidly Improved Copper Balance in Wilson Disease Patients on Tiomolybdate Choline at AASLD - The Liver Meeting® 2025 - BioSpace [biospace.com]

- 8. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of novel antifibrotic therapies in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of inducible nitric oxide synthase activity prevents liver recovery in rat thioacetamide-induced fibrosis reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liver Fibrosis Quantification by Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Liver Fibrosis at T1 and T2 Mapping with Extracellular Volume Fraction MRI: Preclinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Zevaquenabant: A Dual-Target Inhibitor for Metabolic Disorders

A Technical Guide on the Preclinical Evidence and Mechanism of Action of a Peripherally Restricted CB1R Inverse Agonist and iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity and dyslipidemia, represent a significant global health challenge with a growing need for novel therapeutic interventions. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has been identified as a key regulator of energy homeostasis and metabolism. However, first-generation CB1R antagonists, while effective, were hampered by centrally mediated neuropsychiatric side effects. (Rac)-Zevaquenabant (also known as MRI-1867 or INV-101) is a third-generation, peripherally restricted CB1R inverse agonist with an additional inhibitory activity against inducible nitric oxide synthase (iNOS).[1][2] This dual-target mechanism offers a promising approach to treating metabolic disorders by mitigating the metabolic consequences of CB1R overactivation in peripheral tissues without the adverse central nervous system effects.[3] This technical guide provides an in-depth review of the preclinical data on this compound's role in metabolic disorders, detailed experimental protocols from key studies, and an exploration of its underlying signaling pathways.

Introduction

The overactivation of the endocannabinoid system is strongly associated with the pathophysiology of metabolic syndrome, contributing to increased appetite, lipogenesis, and insulin resistance.[4][5] Pharmacological blockade of CB1R has been a validated strategy for weight loss and improvement of metabolic parameters.[6] this compound is a novel small molecule designed to be peripherally selective, thereby avoiding the neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[1][3] Its unique dual-action as a CB1R inverse agonist and an iNOS inhibitor suggests a synergistic potential in addressing the complex interplay of inflammation and metabolic dysregulation.[7][8] Preclinical studies have demonstrated its efficacy in animal models of obesity and related metabolic disturbances.[9]

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its therapeutic effects through the simultaneous modulation of two distinct signaling pathways:

-

Peripheral CB1R Inverse Agonism: In peripheral tissues such as the liver, adipose tissue, and skeletal muscle, the overactivation of CB1R by endocannabinoids contributes to increased fat storage, decreased energy expenditure, and insulin resistance.[5][10] As an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, leading to a more profound downstream effect. This action helps to normalize metabolic function in these key tissues.[8][9]

-

iNOS Inhibition: Chronic low-grade inflammation is a hallmark of metabolic disorders. Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, and its overexpression can lead to cellular stress and tissue damage.[10] By inhibiting iNOS, Zevaquenabant can attenuate the inflammatory component of metabolic diseases, further contributing to its therapeutic profile.[7][8]

Signaling Pathway Overview

Caption: Dual inhibitory action of Zevaquenabant on CB1R and iNOS pathways.

Preclinical Efficacy in Metabolic Disorders

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the potential of this compound in treating metabolic disorders. Chronic administration has been shown to reduce body weight and improve several metabolic parameters.[9]

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |

| Body Weight | Diet-Induced Obese Mice | MRI-1867 | 10 mg/kg/day | 14 days | Significant reduction in body weight compared to vehicle. | [4] |

| Hepatic Steatosis | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Reduced hepatic steatosis. | [7] |

| Hepatic VLDL Secretion | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Reduced rate of hepatic VLDL secretion. | [7] |

| Hepatic LDLR Expression | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Upregulated hepatic LDLR expression. | [7] |

| Circulating PCSK9 | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Reduced circulating levels of PCSK9. | [7] |

| Blood Glucose | Zucker Diabetic Fatty (ZDF) Rats | Compound 2 | 10 mg/kg/day | 7 days | Prevented the progressive increase in blood glucose. | [4] |

| Plasma Insulin | Zucker Diabetic Fatty (ZDF) Rats | Compound 2 | 10 mg/kg/day | 7 days | Prevented the progressive decrease in plasma insulin. | [4] |

| Plasma C-peptide | Zucker Diabetic Fatty (ZDF) Rats | Compound 2* | 10 mg/kg/day | 7 days | Prevented the progressive decrease in plasma c-peptide. | [4] |

*Compound 2 is a related compound disclosed in the same patent as MRI-1867 with a similar mechanism of action.[4]

Experimental Protocols

The following are summaries of experimental protocols from key preclinical studies investigating the effects of this compound on metabolic disorders.

Diet-Induced Obesity (DIO) Mouse Model

-

Objective: To evaluate the effect of this compound on body weight and other metabolic parameters in a model of diet-induced obesity.[4][9]

-

Animal Model: C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.[4]

-

Drug Administration: this compound (MRI-1867) is administered orally (e.g., by gavage) at doses ranging from 3 to 30 mg/kg/day. A vehicle control group receives the same volume of the vehicle solution.[9]

-

Duration of Treatment: Chronic studies typically last for 14 to 28 days.[4][9]

-

Parameters Measured:

-

Body weight is monitored regularly.

-

Food intake may be measured to assess anorectic effects.

-

At the end of the study, blood samples are collected for analysis of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.

-

Tissues such as the liver and adipose tissue are collected for histological analysis (e.g., to assess steatosis) and gene expression studies.[4][9]

-

Experimental Workflow: DIO Mouse Study

Caption: A typical experimental workflow for evaluating Zevaquenabant in DIO mice.

Zucker Diabetic Fatty (ZDF) Rat Model

-

Objective: To assess the anti-diabetic effects of a related compound in a genetic model of obesity and type 2 diabetes.[4]

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

Drug Administration: The compound is administered daily by oral gavage.

-

Duration of Treatment: A 7-day treatment period was reported in the patent literature.[4]

-

Parameters Measured:

-

Blood glucose levels are monitored throughout the study.

-

Plasma insulin and C-peptide levels are measured to assess beta-cell function.[4]

-

Pharmacokinetics and Peripheral Selectivity

A key feature of this compound is its restricted penetration of the central nervous system, which is intended to avoid the neuropsychiatric side effects of earlier CB1R antagonists.

-

Tissue Distribution: Studies have shown that the brain-to-plasma concentration ratio of MRI-1867 is low, confirming its peripheral selectivity.[9]

-

Oral Bioavailability: The compound has demonstrated good oral bioavailability in preclinical species.[9]

-

Pharmacokinetic Profile: Pharmacokinetic studies have been conducted in multiple species to support its development.[11]

Logical Relationship: Peripheral Selectivity and Safety

Caption: How peripheral restriction of Zevaquenabant leads to a better safety profile.

Clinical Development and Future Directions

While this compound (INV-101) has been investigated in preclinical models for metabolic disorders, its clinical development by Inversago Pharma (now part of Novo Nordisk) has primarily focused on fibrotic diseases such as idiopathic pulmonary fibrosis.[12] A Phase I trial for non-alcoholic steatohepatitis (NASH) and other indications was discontinued.[12] However, a related peripherally acting CB1R blocker from the same company, monlunabant (INV-202), has shown promising results in clinical trials for obesity and metabolic syndrome, demonstrating clinically significant weight loss.[3] The insights gained from the development of monlunabant may inform the future clinical strategy for Zevaquenabant in metabolic disorders.

Conclusion

This compound represents a promising therapeutic candidate for metabolic disorders due to its unique dual mechanism of action and peripheral selectivity. Preclinical data have demonstrated its ability to improve key metabolic parameters in animal models of obesity and diabetes. The detailed experimental protocols provided in this guide offer a framework for further research into this and similar compounds. The continued development of peripherally restricted CB1R antagonists holds significant potential for providing safe and effective treatments for the growing global epidemic of metabolic diseases.

References

- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. d-nb.info [d-nb.info]

- 4. US20160257654A1 - Cannabinoid receptor mediating compounds - Google Patents [patents.google.com]

- 5. inversago.com [inversago.com]

- 6. CB(1) receptor antagonism: biological basis for metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]

- 8. medkoo.com [medkoo.com]

- 9. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zevaquenabant - Inversago Pharma - AdisInsight [adisinsight.springer.com]

(Rac)-Zevaquenabant: An In-depth Technical Guide to its In Vivo Efficacy in Preclinical Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of (Rac)-Zevaquenabant (also known as MRI-1867), a peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), in various preclinical models of fibrosis.[1][2][3] Zevaquenabant has emerged as a promising therapeutic candidate for fibrotic diseases, having demonstrated efficacy in models of pulmonary, liver, kidney, and skin fibrosis.[4]

Data Presentation

The following tables summarize the reported in vivo efficacy of this compound across key fibrosis models. It is important to note that while the anti-fibrotic effects have been demonstrated, detailed quantitative data from head-to-head studies with standardized scoring are not always available in the public domain.

Table 1: Efficacy of this compound in Pulmonary Fibrosis Models

| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |

| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Improved pulmonary function, Reduced collagen deposition, Attenuated expression of pro-fibrotic mediators, Reduced infiltration of fibrogenic macrophages.[1][5] | 0.5 mg/kg/day (pulmonary delivery), 10 mg/kg/day (systemic delivery)[1][2] | Efficacy of pulmonary delivery was comparable to systemic delivery and matched the efficacy of nintedanib in mitigating fibrosis.[1][2] Zevaquenabant attenuated fibrosis and pro-fibrotic mediators in human precision-cut lung slices.[1] | Nintedanib[1][2] |

| Hermansky-Pudlak Syndrome Pulmonary Fibrosis (HPSPF) | Mouse (pale ear mice) | Attenuated fibrosis, Improved pulmonary function, Increased survival.[3] | Not specified | Simultaneous targeting of CB1R and iNOS with MRI-1867 showed greater anti-fibrotic efficacy than inhibiting either target alone.[3] | Single-target inhibitors of CB1R or iNOS[3] |

Table 2: Efficacy of this compound in Liver Fibrosis Models

| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |

| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Not Specified | Mitigated liver fibrosis.[4] | Not Specified | Superior anti-fibrotic efficacy compared to targeting either CB1R or iNOS alone.[4] | Single-target inhibitors of CB1R or iNOS |

| Bile Duct Ligation-Induced Liver Fibrosis | Not Specified | Mitigated liver fibrosis.[6] | Not Specified | The hybrid inhibitor showed greater efficacy than targeting CB1R or iNOS alone.[6] | Single-target inhibitors of CB1R or iNOS |

Table 3: Efficacy of this compound in Renal Fibrosis Models

| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |

| Unilateral Ureteral Obstruction (UUO) | Not Specified | Attenuated kidney fibrosis.[4] | Not Specified | Superior anti-fibrotic efficacy compared to targeting either CB1R or iNOS alone.[4] | Single-target inhibitors of CB1R or iNOS |

Table 4: Efficacy of this compound in Skin Fibrosis Models

| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |

| Not Specified | Not Specified | Attenuated skin fibrosis.[4] | Not Specified | Superior anti-fibrotic efficacy compared to targeting either CB1R or iNOS alone.[4] | Single-target inhibitors of CB1R or iNOS |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's in vivo efficacy.

Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Objective: To induce pulmonary fibrosis in mice to evaluate the therapeutic efficacy of anti-fibrotic compounds.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Administer a single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

-

Treatment Protocol:

-

This compound Administration: Treatment can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration when fibrosis is established).

-

Routes of Administration:

-

Systemic: Oral gavage or intraperitoneal injection (e.g., 10 mg/kg/day).

-

Pulmonary: Oropharyngeal or intratracheal instillation (e.g., 0.5 mg/kg/day).

-

-

-

Efficacy Assessment (typically at day 14 or 21):

-

Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and fibrosis severity using the Ashcroft scoring method.

-

Biochemical Analysis: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

-

Pulmonary Function Tests: Parameters such as lung compliance and elastance are measured using a small animal ventilator.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

-

Objective: To induce liver fibrosis in mice to assess the efficacy of anti-fibrotic agents.

-

Animal Model: Various mouse strains can be used, including C57BL/6 and BALB/c.

-

Induction of Fibrosis:

-

Administer CCl4 (typically 0.5-1.0 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal injection.

-

Injections are typically given 2-3 times per week for a period of 4-12 weeks to induce chronic fibrosis.

-

-

Treatment Protocol:

-

This compound Administration: Treatment can be administered concurrently with CCl4 or after the establishment of fibrosis.

-

-

Efficacy Assessment:

-

Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome for collagen deposition. Fibrosis is scored using a standardized system (e.g., METAVIR or Ishak score).

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured. Hydroxyproline content in the liver is quantified.

-

Gene Expression Analysis: qPCR for pro-fibrotic markers such as Col1a1, α-SMA, and Tgf-β1.

-

Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice

-

Objective: To induce renal fibrosis through ureteral obstruction to evaluate potential anti-fibrotic therapies.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis:

-

Anesthetize the mouse.

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using a non-absorbable suture. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureter ligation.

-

-

Treatment Protocol:

-

This compound Administration: Treatment is typically initiated at the time of surgery or shortly after and continued for the duration of the study.

-

-

Efficacy Assessment (typically at day 7 or 14 post-surgery):

-

Histopathology: Kidneys are harvested, and sections are stained with Masson's trichrome or Sirius Red to assess interstitial fibrosis and collagen deposition.

-

Immunohistochemistry: Staining for fibrotic markers such as fibronectin and α-SMA.

-

Gene and Protein Expression Analysis: qPCR and Western blotting are used to quantify the expression of key fibrotic mediators like Col1a1, Fn1, and Tgf-β1.

-

Mandatory Visualization

Signaling Pathway of this compound in Fibrosis

Caption: Signaling pathway of this compound in fibrosis.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Experimental workflow for in vivo efficacy testing.

Logical Relationship of Zevaquenabant's Dual-Targeting Mechanism

Caption: Zevaquenabant's dual-targeting mechanism.

References

- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]

- 3. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]

- 6. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Zevaquenabant: A Comparative Analysis of its Racemic Mixture and Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant, also known as (S)-MRI-1867, is a peripherally restricted, dual-action inhibitor targeting the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its development represents a significant advancement in targeting pathways implicated in fibrotic and metabolic diseases while mitigating the central nervous system side effects that plagued earlier generations of CB1R antagonists.[1][3] This technical guide provides a detailed comparison of the racemic mixture of MRI-1867 and its individual enantiomers, focusing on their pharmacological activities, the experimental protocols used for their characterization, and the relevant signaling pathways.

Core Concepts: Chirality in Drug Development

Many organic molecules, including pharmaceuticals, can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. A racemic mixture contains equal amounts of both enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacokinetics and pharmacodynamics, due to the stereospecific nature of biological receptors and enzymes.[4][5]

Comparative Pharmacological Data

Zevaquenabant is the (S)-enantiomer of the compound MRI-1867 and is considered the biologically active form.[1] Preclinical studies have indicated that the (R)-enantiomer of MRI-1867 is inactive at the CB1 receptor.[6] The following tables summarize the available quantitative data for the S-enantiomer (Zevaquenabant) and provide a framework for understanding the stereoselectivity of its biological effects. Data for the racemic mixture and the R-enantiomer are largely unavailable in published literature, underscoring the focus on the active S-enantiomer in development.

Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity and Functional Activity

| Compound | Target | Assay Type | Value | Units | Reference |

| (S)-MRI-1867 (Zevaquenabant) | Human CB1R | Radioligand Binding (Ki) | 2.3 | nM | [2] |

| (S)-MRI-1867 (Zevaquenabant) | Human CB1R | GTPγS Functional Assay (IC50) | 40 | nM | [2] |

| (R)-MRI-1867 | CB1R | - | Inactive | - | [6] |

| Racemic MRI-1867 | CB1R | - | Data Not Available | - |

Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibition

| Compound | Assay Type | Value | Units | Reference |

| MRI-1867 (enantiomeric form not specified) | iNOS Activity Assay | ~1-10 | µM (Concentration-dependent inhibition) | [2] |

| Racemic MRI-1867 | iNOS Activity Assay | Data Not Available | - | |

| (S)-MRI-1867 (Zevaquenabant) | iNOS Activity Assay | Data Not Available | - | |

| (R)-MRI-1867 | iNOS Activity Assay | Data Not Available | - |

Experimental Protocols

Chiral Separation of MRI-1867 Enantiomers